molecular formula C17H19NO3 B14764783 (1r,4r)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate

(1r,4r)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate

Cat. No.: B14764783
M. Wt: 285.34 g/mol
InChI Key: PEBNJNIPYBHKHE-UHFFFAOYSA-N
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Description

(1s,4s)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring, an ethynylbenzamide group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and purification methods are crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous ether solution.

    Substitution: Halogens like bromine in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

(1s,4s)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (1s,4s)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    (1s,4s)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate: shares structural similarities with other benzamide derivatives and cyclohexane carboxylates.

    Benzamide derivatives: Known for their diverse biological activities, including analgesic and antipsychotic properties.

    Cyclohexane carboxylates: Often used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of (1s,4s)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

methyl 4-[(4-ethynylbenzoyl)amino]cyclohexane-1-carboxylate

InChI

InChI=1S/C17H19NO3/c1-3-12-4-6-13(7-5-12)16(19)18-15-10-8-14(9-11-15)17(20)21-2/h1,4-7,14-15H,8-11H2,2H3,(H,18,19)

InChI Key

PEBNJNIPYBHKHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C#C

Origin of Product

United States

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